molecular formula C17H28N2 B8719056 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine

1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine

Cat. No.: B8719056
M. Wt: 260.4 g/mol
InChI Key: AFMFUKWKTXKMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine for benzyl substitution; nucleophiles like amines for piperazine ring substitution.

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperazine: Similar structure but with a single methyl group.

    1-Benzyl-4-ethylpiperazine: Similar structure but with an ethyl group.

    1-Benzyl-4,4-dimethylpiperazine: Similar structure but with two methyl groups.

Uniqueness: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine is unique due to its specific combination of benzyl, diethyl, and dimethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-benzyl-5,5-diethyl-2,2-dimethylpiperazine

InChI

InChI=1S/C17H28N2/c1-5-17(6-2)14-19(16(3,4)13-18-17)12-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3

InChI Key

AFMFUKWKTXKMGR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C(CN1)(C)C)CC2=CC=CC=C2)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-5,5-diethyl-2,2-dimethyl-piperazine was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 3-(aminomethyl)pentane-3-amine and acetone cyanohydrin.
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